N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-7-12(2)23(22-11)16-9-15(19-10-20-16)21-17(24)8-13-5-3-4-6-14(13)18/h3-7,9-10H,8H2,1-2H3,(H,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSCGXOELJBANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloro-4-aminopyrimidine
The pyrimidine core is synthesized via the Biginelli reaction or Pinner synthesis :
Synthesis of 2-(2-Fluorophenyl)Acetic Acid
The carboxylic acid precursor is prepared via Friedel-Crafts acylation :
Amide Coupling Reaction
The final step involves coupling 2-(2-fluorophenyl)acetic acid with the pyrimidine intermediate:
Activation of carboxylic acid :
Coupling with amine :
- Add pyrimidine intermediate (1.0 equiv) and stir at room temperature for 12–18 h.
Workup :
- Quench with aqueous NaHCO₃.
- Extract with DCM, dry over MgSO₄.
- Purify via recrystallization (ethanol/water) or column chromatography.
Yield : 55–68%.
Alternative Synthetic Strategies
One-Pot Sequential Reactions
A streamlined approach combines pyrazole attachment and amide coupling in a single reactor:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
- Pyrazole substitution : 100°C, 30 min (vs. 12 h conventionally).
- Amide coupling : 80°C, 15 min (vs. 18 h).
Yield : Comparable to conventional methods (60–65%).
Critical Reaction Parameters and Optimization
Solvent Effects on Pyrazole Substitution
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| THF | 7.5 | 58 |
| DMSO | 46.7 | 68 |
| Acetonitrile | 37.5 | 63 |
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
δ 8.42 (s, 1H, pyrimidine-H), 7.25–7.18 (m, 2H, fluorophenyl), 6.92 (s, 1H, pyrazole-H), 3.82 (s, 2H, CH₂CO), 2.31 (s, 6H, pyrazole-CH₃).¹³C NMR :
δ 170.2 (C=O), 162.1 (C-F), 155.8 (pyrimidine-C), 110.4 (pyrazole-C).HRMS (ESI+) :
Calculated for C₁₉H₁₈FN₅O [M+H]⁺: 368.1521; Found: 368.1518.
Purity Assessment
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 6-Chloro-4-aminopyrimidine | 320 |
| 3,5-Dimethyl-1H-pyrazole | 280 |
| 2-(2-Fluorophenyl)acetic acid | 450 |
Total production cost : ~1,050 USD/kg (excluding purification).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrazolyl and pyrimidinyl rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the pyrimidinyl ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.
Substitution reactions often involve nucleophiles like amines or halides, with conditions varying based on the specific reagents used.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its pyrazolyl and pyrimidinyl rings make it a valuable building block for the construction of pharmaceuticals and agrochemicals.
Biology: Biologically, N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide has shown potential as an antileishmanial and antimalarial agent. Its ability to inhibit the growth of parasitic organisms makes it a candidate for further research in the development of new treatments.
Medicine: In medicine, this compound has been explored for its therapeutic properties. Its structural features allow it to interact with various biological targets, potentially leading to the development of new drugs for treating diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. The pyrazolyl and pyrimidinyl rings can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrimidine-acetamide derivatives with diverse pharmacological activities. Below is a comparison with structurally related compounds:
Key Findings from Comparative Studies
Trifluoromethyl groups (as in ’s analogue) enhance metabolic stability but may reduce solubility due to increased hydrophobicity .
Hydrogen-Bonding Patterns: The acetamide group in the target compound acts as both a hydrogen bond donor (N–H) and acceptor (C=O), similar to ’s chromenone derivatives. However, the chromenone core’s extended conjugation allows for additional van der Waals interactions .
Synthetic Accessibility: The target compound and its analogues in and are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), suggesting scalable routes. However, the chromenone derivatives require additional steps for heterocyclic ring formation .
Pharmacokinetic Profiles: Fluorine substitutions (common in , and 7) improve blood-brain barrier penetration compared to non-fluorinated analogues like the hydroxypyrimidine-thioether compound in .
Critical Analysis of Limitations
- Data Gaps : Biological activity data for the target compound are sparse in the provided evidence, limiting direct efficacy comparisons.
- Structural Diversity: While all compounds share pyrimidine or pyrazole cores, divergent substituents (e.g., chromenone vs. furan) complicate extrapolation of structure-activity relationships.
Biological Activity
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings on its biological activity, including data tables and case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H16F N5O
- Molecular Weight : 313.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Research indicates that it may exert its effects through:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases associated with cancer progression.
- Effects on Cell Cycle Regulation : It affects cell cycle checkpoints, leading to apoptosis in cancer cells.
- Modulation of Inflammatory Responses : The pyrazole moiety is known for anti-inflammatory properties, which may contribute to its therapeutic potential.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Below are summarized findings from recent research:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 0.01 | Apoptosis induction | |
| A549 | 26 | Cell cycle arrest | |
| HepG2 | 3.25 | Inhibition of proliferation | |
| NCI-H460 | 0.39 | Autophagy induction |
Neurological Activity
The compound also shows promise in neurological applications, particularly as an adenosine receptor modulator. Binding affinity studies reveal:
| Target | Ki (nM) | Effect | Reference |
|---|---|---|---|
| Adenosine A2a Receptor | 2.10 | Neuroprotective effects | |
| Adenosine A1 Receptor | 210 | Modulation of neurotransmission |
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the efficacy of the compound against a panel of cancer cell lines and reported significant cytotoxicity, particularly in breast and lung cancer cells, suggesting its potential as a therapeutic agent in oncology. -
Neuroprotective Effects :
In a preclinical model of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress, supporting its role as a neuroprotective agent.
Q & A
Basic: What are the key steps in synthesizing N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide, and what analytical methods validate its purity?
The synthesis typically involves:
- Step 1 : Coupling of 3,5-dimethylpyrazole with a chlorinated pyrimidine intermediate under nucleophilic substitution conditions (e.g., using Cs₂CO₃ in DMF at 80–100°C) .
- Step 2 : Introduction of the 2-fluorophenylacetamide moiety via amidation or Suzuki-Miyaura cross-coupling, depending on the precursor .
- Purification : Column chromatography (e.g., DCM/MeOH gradients) or preparative HPLC to isolate the final product .
- Validation :
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:
- Experimental design : Differences in cell lines (e.g., NCI-H460 vs. HEK293) or assay conditions (e.g., ATP concentration in kinase assays) .
- Compound stability : Hydrolysis of the acetamide group or oxidation of the pyrazole under physiological conditions .
Methodological solutions :
Basic: What structural features of this compound contribute to its biological activity?
Key pharmacophores include:
- Pyrazole ring : Enhances metabolic stability and hydrogen-bonding interactions with target proteins .
- Pyrimidine core : Facilitates π-π stacking in enzyme active sites (e.g., kinase ATP-binding pockets) .
- 2-Fluorophenyl group : Improves lipophilicity and blood-brain barrier penetration, critical for CNS-targeted applications .
Structural analogs (e.g., 3,5-dimethylpyrazole derivatives) show reduced activity, highlighting the necessity of the full scaffold .
Advanced: What strategies optimize the compound’s selectivity for adenosine A₂A receptors over A₁ receptors?
The compound’s A₂A/A₁ selectivity (>100-fold) stems from:
- Substitution patterns : The 2-fluorophenyl group sterically hinders A₁ receptor binding .
- Computational modeling : Molecular docking (e.g., using AutoDock Vina) identifies critical residues (e.g., His264 in A₂A) for targeted modifications .
Experimental validation :
Basic: How is the compound’s solubility and bioavailability addressed in preclinical studies?
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) improve aqueous solubility .
- Bioavailability : Pharmacokinetic studies in rodents (e.g., IV/PO administration) assess Cmax and AUC, with adjustments made to dosing regimens .
Advanced: What in silico and in vitro methods predict off-target interactions?
- In silico :
- SwissTargetPrediction or Pharos to identify potential off-targets (e.g., GPCRs, kinases) .
- In vitro :
Basic: How do researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment .
- Knockdown/knockout models : CRISPR-Cas9-mediated deletion of the target gene (e.g., ADORA2A) to confirm activity loss .
Advanced: What crystallographic techniques resolve the compound’s binding mode with its target?
- X-ray crystallography : Co-crystallize the compound with purified A₂A receptor (PDB: 4UHR) using hanging-drop vapor diffusion .
- Data refinement : SHELXL for structure solution and refinement, with hydrogen-bonding analysis via PyMOL .
Basic: What are the compound’s stability profiles under varying storage conditions?
- Short-term : Stable in DMSO at -20°C for 6 months (degradation <5%) .
- Long-term : Lyophilization with cryoprotectants (trehalose) prevents hydrolysis .
Advanced: How do researchers reconcile conflicting data in SAR studies of pyrimidine-pyrazole hybrids?
Contradictions arise from:
- Assay variability : Use standardized protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination .
- Metabolite interference : LC-MS/MS identifies active metabolites (e.g., de-fluorinated derivatives) contributing to observed activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
